
(E)-2-(2-Chlorophenyl)-N-(1-methylpyrazol-4-YL)ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Pyrazoles, which are part of the compound’s structure, are considered privileged scaffolds in medicinal chemistry. They have been the subject of many studies, and a variety of synthesis methods and synthetic analogues have been reported .Molecular Structure Analysis
The compound contains a pyrazole ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results.科学的研究の応用
Crystal Structure Analysis
A study conducted by Bats, Frost, and Hashmi (2001) focused on the crystal structures of benzenesulfonamide derivatives, highlighting the importance of intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl in determining the crystal packing of these compounds. This research provides insight into how modifications in the chlorophenyl component of similar compounds could influence their structural and potentially functional properties (Bats, Frost, & Hashmi, 2001).
Synthesis and Medicinal Chemistry
Another study presented by Cremlyn, Swinbourne, and Shode (1985) discusses the synthesis of heterocyclic sulfonyl derivatives, which serve as precursors for various pharmacologically active compounds. This research underscores the chemical versatility and potential of sulfonamide compounds in medicinal chemistry, offering a foundation for future drug development (Cremlyn, Swinbourne, & Shode, 1985).
Antimicrobial and Antifungal Activity
Hassan (2013) explored the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating their antimicrobial and antifungal activities. This suggests potential applications of such compounds in developing new antimicrobial agents, highlighting the role of the sulfonamide group in enhancing biological activity (Hassan, 2013).
Anticancer Research
Gul et al. (2018) synthesized new dibenzenesulfonamides with the goal of developing anticancer drug candidates. Their study on the cytotoxic effects of these compounds against various tumor cell lines, along with their inhibitory effects on carbonic anhydrase isoenzymes associated with tumors, provides valuable insights into the potential anticancer applications of sulfonamide derivatives (Gul et al., 2018).
Nonlinear Optical Properties
Research by Coe et al. (2009) on iron(II) pentacyanide complexes with quaternary nitrogen electron acceptor units, including those related to sulfonamide derivatives, examines the nonlinear optical (NLO) properties of these compounds. Such studies are crucial for the development of materials with potential applications in photonics and optoelectronics (Coe et al., 2009).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results.
将来の方向性
Pyrazole derivatives, like this compound, have attracted attention due to their interesting pharmacological properties. They have been studied for their potential as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents . Future research may continue to explore these and other potential applications.
特性
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-(1-methylpyrazol-4-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-16-9-11(8-14-16)15-19(17,18)7-6-10-4-2-3-5-12(10)13/h2-9,15H,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRVCSDZIWEPBW-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NS(=O)(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-Chlorophenyl)-N-(1-methylpyrazol-4-YL)ethenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2354629.png)
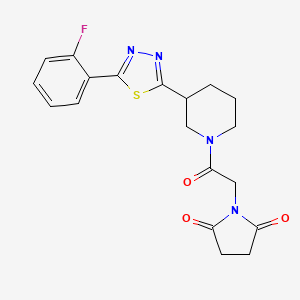
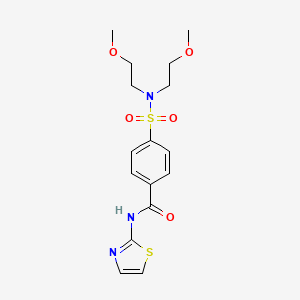
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2354635.png)
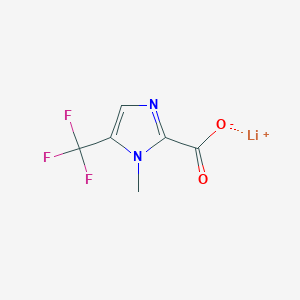
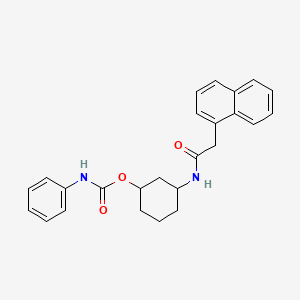


![Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354644.png)

![5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2354647.png)
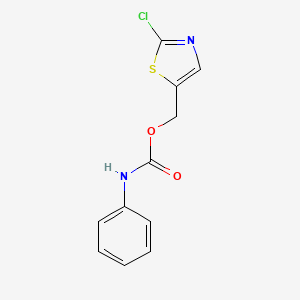
![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354651.png)
![(2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2354652.png)